molecular formula C13H27Cl2N3O2 B1396442 Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride CAS No. 1211474-84-8

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

Cat. No. B1396442
CAS RN: 1211474-84-8
M. Wt: 328.3 g/mol
InChI Key: HCARENOCWWDCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The empirical formula of a similar compound, 1-ethyl-4-piperidin-4-yl-piperazine, is C11H23N3 . The molecular weight is 197.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-ethyl-4-piperidin-4-yl-piperazine, include a molecular weight of 197.32 . The compound is solid in form .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

Given its structural similarity to other piperidinecarboxylic acids , it might interact with its targets in a similar manner.

Biochemical Pathways

It’s possible that it may influence the nitric oxide synthesis pathway due to its potential interaction with nitric oxide synthase . Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission.

properties

IUPAC Name

ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARENOCWWDCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 4
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 5
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.